5-Ethoxy-2-mercaptobenzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

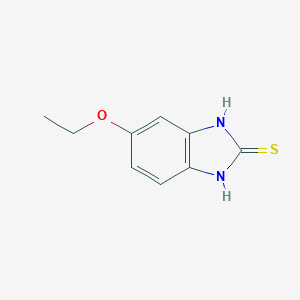

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSCBOFBIYZVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355078 | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55489-15-1 | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxy-2-mercaptobenzimidazole, an organic compound of interest in pharmaceutical and industrial research. The document details its fundamental chemical and physical characteristics, provides standardized experimental protocols for their determination, and outlines a general workflow for the physicochemical characterization of a new chemical entity.

Core Physicochemical Data

This compound, also known by its synonyms 5-Ethoxy-2-benzimidazolethiol and 5-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione, is a benzimidazole derivative with potential applications stemming from its antioxidant and chelating properties. Its unique structure, featuring an ethoxy group and a mercapto group on the benzimidazole core, contributes to its specific chemical reactivity and biological activity.[1] The compound is noted for its potential in the development of new therapeutic agents, particularly in addressing conditions related to oxidative stress.

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 5-ethoxy-1,3-dihydrobenzimidazole-2-thione | [2] |

| CAS Number | 55489-15-1 | [1][2][3][4] |

| Chemical Formula | C₉H₁₀N₂OS | [1][2][4] |

| Molecular Weight | 194.25 g/mol | [4] |

| Appearance | Light yellow to yellow to orange crystalline powder | |

| Melting Point | 244 - 256 °C | [5][6] |

| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [5] |

| Solubility | Soluble in organic solvents; water solubility may vary.[1] | - |

| pKa (Predicted) | 10.16 ± 0.30 | [5] |

| logP (XLogP3) | 2.93 | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and development. The following sections outline standard experimental protocols applicable to the characterization of this compound and similar organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or a calibrated melting point apparatus with a heated metal block.[3]

-

Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental to its application in drug delivery, formulation, and biological assays.

Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities is used, typically starting with water, followed by 5% aqueous solutions of NaOH, NaHCO₃, and HCl, and finally a non-polar organic solvent like diethyl ether or hexane.[2]

-

Procedure: Approximately 25 mg of the compound is placed in a small test tube.[2] 0.75 mL of the selected solvent is added in portions, with vigorous shaking after each addition.[2]

-

Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in water, its solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with acidic and/or basic centers, the pKa value is critical for predicting its ionization state at different physiological pHs.

Capillary Electrophoresis (CE) Method for Benzimidazole Derivatives:

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector is used.

-

Buffer Preparation: A series of background electrolytes (buffers) with different pH values and known ionic strengths are prepared.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Electrophoresis: The electrophoretic mobility of the compound is measured at each pH by injecting the sample into the capillary filled with the corresponding buffer.

-

Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The pKa value is then determined by fitting the data to a sigmoidal curve, where the pKa corresponds to the pH at the inflection point of the curve.[6] This method allows for the determination of thermodynamic pKa values by extrapolating the results to zero ionic strength.[6]

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key parameter for assessing the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:

-

Principle: This method correlates the retention time of a compound on a non-polar stationary phase (like C18) with its known logP value.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the literature logP values.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolation from the calibration curve.[9] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. The retention factor (k') is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time.[10]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity such as this compound.

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. agilent.com [agilent.com]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Ethoxy-2-mercaptobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the necessary experimental protocols, presents quantitative data for key reaction steps, and includes a visual representation of the synthetic workflow.

Introduction

This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. The introduction of an ethoxy group at the 5-position and a mercapto group at the 2-position of the benzimidazole scaffold can significantly influence its biological and chemical properties. This guide outlines a reliable and reproducible two-step synthesis route commencing from the commercially available precursor, 4-ethoxy-2-nitroaniline.

Synthesis Pathway Overview

The principal synthesis pathway involves two key transformations:

-

Reduction of 4-ethoxy-2-nitroaniline: The nitro group of the starting material is reduced to an amine, yielding the crucial intermediate, 4-ethoxy-1,2-phenylenediamine.

-

Cyclization with Carbon Disulfide: The resulting diamine undergoes a cyclization reaction with carbon disulfide in the presence of a base to form the target molecule, this compound.

A visual representation of this synthetic route is provided below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the intermediate and the final product. The protocols are adapted from established methods for analogous compounds.[1][2]

3.1. Synthesis of 4-Ethoxy-1,2-phenylenediamine (Intermediate)

This procedure outlines the reduction of 4-ethoxy-2-nitroaniline to 4-ethoxy-1,2-phenylenediamine.[1]

Materials:

-

4-Ethoxy-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 4-ethoxy-2-nitroaniline in a suitable amount of ethanol.

-

Carefully add a catalytic amount of 10% palladium on activated carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 24 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-ethoxy-1,2-phenylenediamine as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).

3.2. Synthesis of this compound (Final Product)

This protocol describes the cyclization of 4-ethoxy-1,2-phenylenediamine with carbon disulfide. The procedure is adapted from the synthesis of its methoxy analog.[2]

Materials:

-

4-Ethoxy-1,2-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Water

-

Acetic acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add carbon disulfide dropwise with stirring at room temperature.

-

Dissolve 4-ethoxy-1,2-phenylenediamine in ethanol in a separate flask.

-

Add the solution of 4-ethoxy-1,2-phenylenediamine dropwise to the potassium hydroxide and carbon disulfide mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution with acetic acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its key intermediate. The data for the ethoxy compounds are based on adaptations from the synthesis of their methoxy analogs, and actual results may vary.

| Parameter | Synthesis of 4-Ethoxy-1,2-phenylenediamine | Synthesis of this compound |

| Starting Material | 4-Ethoxy-2-nitroaniline | 4-Ethoxy-1,2-phenylenediamine |

| Key Reagents | H₂, 10% Pd/C | CS₂, KOH |

| Solvent(s) | Ethanol | Ethanol, Water |

| Reaction Temperature | Room Temperature | Reflux |

| Reaction Time | ~24 hours | 4-6 hours |

| Typical Yield | >95% (estimated)[1] | ~60-70% (estimated)[2] |

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the synthesis of this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.

References

Spectroscopic Analysis of 5-Ethoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Ethoxy-2-mercaptobenzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details the characteristic spectroscopic data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and visualizes key experimental workflows.

Introduction

This compound (C₉H₁₀N₂OS, Molar Mass: 194.25 g/mol ) is a benzimidazole derivative characterized by an ethoxy group at the 5-position and a mercapto group at the 2-position.[1] Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research.[2] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in synthesis and drug discovery pipelines. This guide serves as a comprehensive resource for researchers working with this compound, providing both reference data and practical experimental methodologies.

Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for this compound. The data has been compiled from various sources and, where direct data for the title compound is unavailable, data from the closely related 5-methoxy-2-mercaptobenzimidazole is provided for comparative purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The key vibrational frequencies for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference Compound |

| 3450 - 3300 | N-H Stretch | Medium | 2-Mercaptobenzimidazole derivatives |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | This compound derivatives[3] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | This compound derivatives[3] |

| ~2570 | S-H Stretch (Thiol) | Weak | 2-Mercaptobenzimidazole[4] |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Strong | This compound derivatives[3] |

| ~1260 | Asymmetric C-O-C Stretch | Strong | This compound derivatives[3] |

| ~1050 | Symmetric C-O-C Stretch | Strong | This compound derivatives[3] |

| ~660 | C-S Stretch | Medium | This compound derivatives[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

The proton NMR spectrum will show distinct signals for the aromatic protons, the ethoxy group protons, and the N-H and S-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H (imidazole) |

| ~7.0 - 7.5 | Multiplet | 3H | Aromatic C-H |

| ~4.0 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.3 (broad) | Singlet | 1H | S-H (thiol) |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The chemical shift of the N-H and S-H protons can be variable and may broaden or exchange with deuterium in the presence of D₂O.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (Thione) |

| ~155 | Aromatic C-O |

| ~130 - 140 | Quaternary Aromatic C |

| ~100 - 120 | Aromatic C-H |

| ~63 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum is typically recorded in methanol. For benzimidazole derivatives, absorption maxima are expected in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Methanol | ~290-310 | Not available |

| Methanol | ~230-250 | Not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common method for such compounds.

| m/z Ratio | Interpretation |

| 194 | [M]⁺, Molecular ion |

| 165 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 137 | [M - C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

-

Sample Preparation :

-

Thoroughly clean and dry an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample and transfer it to the mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

-

Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation :

-

Assemble the pellet die.

-

Transfer a small amount of the KBr-sample mixture into the die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[5]

-

Carefully release the pressure and retrieve the pellet from the die.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum (e.g., baseline correction) as needed.

-

References

- 1. This compound | C9H10N2OS | CID 790793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

Quantum Chemical Insights into 5-Ethoxy-2-mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical properties of 5-Ethoxy-2-mercaptobenzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines the synthesis and spectroscopic characterization of this molecule and delves into its electronic structure through theoretical calculations. This guide is intended to serve as a comprehensive resource for researchers engaged in the study and development of benzimidazole-based therapeutic agents.

Molecular Structure and Synthesis

This compound is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings. The structure is characterized by an ethoxy group at the 5-position and a mercapto (thiol) group at the 2-position. The presence of these functional groups, along with the benzimidazole core, imparts specific electronic and biological properties to the molecule.

The synthesis of this compound and its derivatives typically involves the reaction of the parent compound with various alkyl or acyl halides.[1] These reactions, such as alkylation and acylation, allow for the modification of the molecule at the sulfur or nitrogen atoms, leading to a diverse range of derivatives with potentially enhanced biological activities.[1]

Experimental and Theoretical Spectroscopic Analysis

The structural characterization of this compound is accomplished through a combination of experimental spectroscopic techniques and theoretical calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes of a molecule. Experimental spectra are often complemented by theoretical calculations using Density Functional Theory (DFT) to provide a more detailed assignment of the observed vibrational bands. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data.[2]

Table 1: Theoretical Vibrational Frequencies for a Benzimidazole Derivative (Note: Data for a representative benzimidazole derivative is provided in the absence of a dedicated study on this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=N stretch | 1620 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350 |

| C-S stretch | 700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopies are essential for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts in the NMR spectrum provide information about the electronic environment of the nuclei. Theoretical calculations of NMR spectra can aid in the assignment of experimental signals.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. For benzimidazole derivatives, these transitions are typically of the π → π* and n → π* type.[2]

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, are instrumental in understanding the electronic structure, reactivity, and other molecular properties of this compound.

Optimized Molecular Geometry

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. This provides theoretical values for bond lengths and bond angles, which can be compared with experimental data if available.

Table 2: Theoretical Geometrical Parameters for a Benzimidazole Derivative (Note: Data for a representative benzimidazole derivative is provided in the absence of a dedicated study on this compound.)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C=N | 1.38 |

| C-N | 1.39 | |

| C-S | 1.68 | |

| C-O | 1.37 | |

| Bond Angle | C-N-C | 108.5 |

| N-C-S | 125.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[3] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Note: Data for a representative benzimidazole derivative is provided in the absence of a dedicated study on this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the charge distribution and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict its reactive sites for electrophilic and nucleophilic attack.[3] Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

Experimental Protocols

General Synthesis of 2-Mercaptobenzimidazole Derivatives

A common method for the synthesis of 2-mercaptobenzimidazoles involves the reaction of an o-phenylenediamine derivative with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent. The reaction mixture is typically refluxed for several hours. The product is then precipitated by acidification and can be purified by recrystallization.

Spectroscopic Measurements

-

FT-IR and FT-Raman: Spectra are typically recorded on solid samples at room temperature. FT-IR spectra can be obtained using KBr pellets or with an Attenuated Total Reflectance (ATR) accessory.[4] FT-Raman spectra are acquired using a laser excitation source.[4]

-

NMR: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

UV-Vis: The UV-Vis absorption spectrum is recorded in a suitable solvent, such as ethanol or methanol, using a spectrophotometer.

Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian. The geometry of the molecule is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311G(d,p). Vibrational frequencies, HOMO-LUMO energies, NBO analysis, and MEP maps are then calculated at the same level of theory.

Logical Workflow and Potential Mechanisms

While specific signaling pathways for this compound are not yet fully elucidated, the known biological activities of 2-mercaptobenzimidazole derivatives, such as their antimicrobial and anti-inflammatory effects, suggest potential mechanisms of action.[5] For instance, their antimicrobial activity may involve the inhibition of essential enzymes in pathogens, while their anti-inflammatory effects could be mediated through the modulation of inflammatory signaling cascades.

Below is a generalized workflow representing the synthesis and characterization process described in this guide.

The following diagram illustrates a hypothetical mechanism of action for the potential enzyme inhibitory activity of a 2-mercaptobenzimidazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 5-Ethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 5-Ethoxy-2-mercaptobenzimidazole. This benzimidazole derivative is a subject of interest in medicinal chemistry due to the established biological activities of the benzimidazole scaffold, including antibacterial, anti-inflammatory, and potential anticancer properties. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Molecular Structure

This compound possesses a bicyclic structure composed of a fused benzene and imidazole ring. An ethoxy group (-OCH₂CH₃) is substituted at the 5-position of the benzene ring, and a mercapto group (-SH) is attached to the 2-position of the imidazole ring. The presence of the mercapto group allows the molecule to exist in two tautomeric forms: the thiol and the thione form. The thione form is generally considered to be more stable.

Caption: Molecular structure of 5-Ethoxy-1,3-dihydrobenzimidazole-2-thione.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.26 g/mol [1] |

| CAS Number | 55489-15-1[1] |

| Appearance | Light yellow to orange crystalline powder |

| Melting Point | 246-250 °C[2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected and reported spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~2980 | Aliphatic C-H stretching (ethoxy group) |

| ~1620 | C=N stretching |

| ~1500 | Aromatic C=C stretching |

| ~1240 | Asymmetric C-O-C stretching (ether) |

| ~1040 | Symmetric C-O-C stretching (ether) |

| ~1100 | C=S stretching (thione) |

| ~660 | C-S stretching |

Note: The presence of a broad band in the N-H stretching region and a strong band for the C=S group confirms the thione tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 2H | N-H protons (imidazole) |

| ~7.0-7.2 | Multiplet | 3H | Aromatic protons |

| ~4.0 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (C2) |

| ~155 | C-O (C5) |

| ~130-135 | Quaternary aromatic carbons (C3a, C7a) |

| ~100-115 | Aromatic C-H carbons (C4, C6, C7) |

| ~64 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

UV-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for this compound is not widely reported. Generally, benzimidazole derivatives exhibit absorption maxima in the range of 270-290 nm, corresponding to π-π* transitions within the aromatic system.

Crystallographic Data

As of this writing, a single-crystal X-ray diffraction structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. Therefore, experimental bond lengths and angles cannot be provided. For the closely related 5-Methoxy-2-mercaptobenzimidazole, a crystal structure has been reported (CCDC Number: 654944), which could serve as a model for theoretical studies.[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 2-mercaptobenzimidazoles involves the cyclization of a substituted o-phenylenediamine with carbon disulfide. The following is a generalized protocol adapted from the synthesis of analogous compounds.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide with constant stirring.

-

Heat the mixture to reflux and add a solution of 4-ethoxy-1,2-phenylenediamine in ethanol dropwise.

-

Maintain the reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with acetic acid to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

Characterization Protocols

The following are standard protocols for the characterization of the synthesized compound.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained by dissolving a small, accurately weighed amount of the compound in a suitable solvent (e.g., ethanol or methanol) to prepare a dilute solution. The absorbance is measured over a wavelength range of 200-400 nm using a spectrophotometer.

-

Single-Crystal X-ray Diffraction: This technique requires the growth of a suitable single crystal of the compound. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the crystal structure, including bond lengths, bond angles, and crystal packing.

Biological Context and Signaling Pathways

Derivatives of 2-mercaptobenzimidazole have been investigated for various biological activities, including potential applications in cancer therapy. Some studies have suggested that these compounds may exert their effects by modulating key signaling pathways. For instance, derivatives of the related 5-methoxy-2-mercaptobenzimidazole have been evaluated for their interaction with the estrogen receptor alpha (ERα), a crucial target in the treatment of breast cancer.[5]

The estrogen signaling pathway plays a vital role in the development and progression of a significant portion of breast cancers. A simplified representation of this pathway is shown below.

Caption: Simplified estrogen receptor (ERα) signaling pathway and potential point of modulation.

In this pathway, the steroid hormone estrogen binds to ERα in the cytoplasm, causing the dissociation of heat shock proteins and receptor dimerization. The ERα dimer then translocates to the nucleus, where it binds to estrogen response elements on the DNA, initiating the transcription of genes that promote cell proliferation and survival. Compounds like the derivatives of this compound could potentially act as modulators, either as agonists or antagonists, by binding to the estrogen receptor and altering its function, thereby affecting downstream signaling.

This guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

Tautomerism in 5-Ethoxy-2-mercaptobenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 5-ethoxy-2-mercaptobenzimidazole, a key heterocyclic scaffold of interest in medicinal chemistry. Due to a lack of direct experimental studies on this specific derivative, this guide synthesizes information from research on the parent compound, 2-mercaptobenzimidazole, and its analogues to provide a robust theoretical and practical framework.

Introduction to Thiol-Thione Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity.[1] In the case of 2-mercaptobenzimidazole derivatives, the most prominent form of tautomerism is the thiol-thione equilibrium. This involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide group (-N-C=S).[2]

This compound can exist in two primary tautomeric forms: the thione form (5-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (5-ethoxy-1H-benzimidazole-2-thiol). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the benzimidazole ring.

The Tautomeric Equilibrium

The thiol-thione tautomerism in this compound is depicted below. Theoretical studies on the parent 2-mercaptobenzimidazole and related thioamides consistently indicate that the thione form is the more stable and predominant tautomer in both the gas phase and in various solvents.[3][4] The greater stability of the thione form is attributed to the higher bond energy of the C=O and C=S double bonds compared to C=N.

Caption: Thiol-thione tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not available in the literature, the following table presents hypothetical data based on studies of analogous compounds to illustrate the expected equilibrium constants (K_T = [Thione]/[Thiol]) and the influence of the solvent environment. It is anticipated that the ethoxy group, being an electron-donating group, would have a minor influence on the tautomeric equilibrium compared to the parent compound.

| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (K_T) (Hypothetical) | Predominant Form | Reference |

| Gas Phase | 1 | > 10^8 | Thione | [3][4] |

| Dioxane | 2.2 | > 10^7 | Thione | [4] |

| Chloroform | 4.8 | > 10^7 | Thione | [4] |

| Ethanol | 24.6 | > 10^6 | Thione | [4] |

| Water | 80.1 | > 10^5 | Thione | [3][4] |

Experimental Protocols for Tautomerism Investigation

To definitively characterize the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods should be employed.

Spectroscopic Methods

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The thiol form would exhibit a distinct S-H proton signal, which is typically broad and may exchange with deuterium upon addition of D₂O. The N-H protons of the thione form are also exchangeable but generally appear at a different chemical shift.

-

¹³C NMR: The most indicative signal is that of the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield chemical shift (typically >160 ppm). In the thiol form, the C2 carbon is attached to the sulfur and a nitrogen, appearing at a more upfield position.

-

¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms.

Experimental Workflow for NMR Analysis

Caption: Workflow for the investigation of tautomerism using NMR spectroscopy.

4.1.2. Infrared (IR) and Raman Spectroscopy

-

IR Spectroscopy: The thione form is characterized by a prominent C=S stretching vibration, although its position can be variable. The N-H stretching vibrations will also be present. The thiol form would show a C=N stretching band and a weak S-H stretching band.

-

Raman Spectroscopy: The C=S bond often gives a strong Raman signal, which can be useful for identifying the thione tautomer.

4.1.3. UV-Vis Spectroscopy

The two tautomers are expected to have different chromophores and thus different UV-Vis absorption spectra. By comparing the spectrum of this compound with that of its N- and S-alkylated derivatives (which represent fixed thione and thiol forms, respectively), the position of the tautomeric equilibrium can be estimated.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating tautomerism.

Computational Workflow

Caption: Workflow for computational investigation of tautomerism using DFT.

Synthesis of Fixed Tautomers

To aid in the spectroscopic analysis, the synthesis of N- and S-alkylated derivatives of this compound is crucial as these compounds represent "fixed" or "locked" tautomeric forms.

-

S-Alkylation: Reaction of this compound with an alkyl halide (e.g., methyl iodide) under basic conditions will predominantly yield the S-alkylated product, fixing the molecule in the thiol-like form.[5]

-

N-Alkylation: While direct N-alkylation can be challenging, certain reaction conditions can favor the formation of the N-alkylated derivative, locking the thione structure.

Implications for Drug Development

The predominance of a specific tautomer has significant consequences for drug design and development:

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and lipophilicity of the tautomers will lead to different interactions with biological targets.

-

Physicochemical Properties: Tautomerism affects properties such as pKa, solubility, and membrane permeability, which are critical for pharmacokinetics.[1]

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims.

Conclusion

While direct experimental data on the tautomerism of this compound is currently unavailable, a wealth of information from related structures strongly suggests the predominance of the thione form. A comprehensive understanding of this tautomeric equilibrium is essential for the rational design and development of new therapeutic agents based on this scaffold. The experimental and computational protocols outlined in this guide provide a clear roadmap for future investigations to definitively characterize the tautomeric landscape of this important molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Ethoxy-2-mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 5-Ethoxy-2-mercaptobenzimidazole. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound is a benzimidazole derivative with a molecular formula of C₉H₁₀N₂OS.[1] It is characterized by the presence of an ethoxy group at the 5-position and a mercapto group at the 2-position of the benzimidazole core. These functional groups play a significant role in its chemical reactivity and physical properties. The compound typically appears as a light yellow to orange crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂OS | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| CAS Number | 55489-15-1 | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 246 °C | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data in various solvents at different temperatures is not extensively documented in publicly available literature, its general solubility characteristics have been described.

Table 2: General Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [3] |

| Alcohol (e.g., Ethanol, Methanol) | Soluble | |

| Ether | Soluble | |

| Ketone (e.g., Acetone) | Soluble | [4] |

The ethoxy group contributes to the lipophilicity of the molecule, favoring its solubility in organic solvents. Conversely, the benzimidazole core, with its potential for hydrogen bonding, and the mercapto group's acidic proton, influence its behavior in polar and aqueous media.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound, adapted from standard laboratory procedures for compounds with similar characteristics.

Objective: To determine the equilibrium solubility of this compound in various solvents at specified temperatures.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, phosphate buffer pH 7.4)

-

Thermostatic shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a solid excess is present in each vial to guarantee saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to permit the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Experimental workflow for solubility determination.

Stability Profile

This compound is generally stable under normal storage conditions.[3] However, as with many pharmaceutical compounds, it can be susceptible to degradation under stress conditions such as exposure to harsh pH, high temperatures, oxidizing agents, and light. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Stability of this compound under Stress Conditions (Qualitative)

| Stress Condition | Expected Stability | Potential Degradation Pathways |

| Acidic Hydrolysis | Potential for degradation | Hydrolysis of the ethoxy group, cleavage of the imidazole ring |

| Basic Hydrolysis | Potential for degradation | Similar to acidic hydrolysis, potential for salt formation |

| Oxidation | Susceptible to oxidation | Oxidation of the mercapto group to form disulfides or sulfonic acids |

| Thermal | Generally stable at moderate temperatures | Decomposition at elevated temperatures |

| Photolysis | Potential for degradation | Photolytic cleavage of bonds, oxidation |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a comprehensive approach to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Objective: To investigate the degradation pathways of this compound under forced conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (purity ≥ 98%)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

-

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature may be used.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

-

If no degradation is observed, a higher concentration of base (e.g., 1 M NaOH) may be used.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 12 hours), with samples taken at intermediate time points.

-

Dilute the samples for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a known amount of the solid compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

-

-

Photostability Testing:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6]

-

A control sample should be stored in the dark under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Calculate the percentage of degradation for each condition.

-

Logical workflow for forced degradation studies.

Conclusion

This technical guide summarizes the available information on the solubility and stability of this compound. While it is known to be soluble in organic solvents and stable under normal conditions, further quantitative studies are recommended to fully characterize its behavior in various pharmaceutical and research settings. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, which are crucial for the development of stable and effective formulations. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals working with this promising compound.

References

The Genesis and Evolution of Benzimidazolethione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. Among these, the benzimidazolethione core, also known as 2-mercaptobenzimidazole, has a rich history of discovery and a diverse range of applications, from industrial processes to therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of benzimidazolethione derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways.

Discovery and Historical Milestones

The journey of benzimidazolethione began in the late 19th century. The first synthesis of 2-mercaptobenzimidazole, also referred to as o-phenylenethiourea, is credited to E. Lellmann in 1883 .[1] Early synthetic methods involved the reaction of o-phenylenediamine with carbon disulfide or potassium ethyl xanthate.[1] These foundational methods laid the groundwork for the exploration of this new class of compounds.

A significant chapter in the history of benzimidazolethione derivatives unfolded in the 1940s with the discovery of their potent antithyroid activity . This discovery was part of a broader investigation into thiourea and related sulfur-containing compounds that were found to be goitrogenic. This line of research led to the development of key antithyroid drugs, including methimazole (1-methyl-2-mercaptoimidazole), a direct derivative of the benzimidazolethione scaffold.

Beyond its medicinal applications, 2-mercaptobenzimidazole found a crucial role in the rubber industry as a vulcanization accelerator. This industrial application highlights the diverse utility of this heterocyclic core.

Over the decades, research into benzimidazolethione derivatives has expanded to uncover a wide array of biological activities, including antifungal, antibacterial, analgesic, anti-inflammatory, and anticancer properties. This has solidified the benzimidazolethione nucleus as a versatile pharmacophore for drug discovery and development.

Synthesis of Benzimidazolethione and Its Derivatives

The classical and most common method for the synthesis of the 2-mercaptobenzimidazole core involves the condensation of o-phenylenediamine with a source of a thiocarbonyl group.

General Synthesis of 2-Mercaptobenzimidazole

A widely used and reliable method is the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide in an alcoholic solution.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

-

Reactants:

-

o-phenylenediamine (0.3 mole)

-

Potassium ethyl xanthate (0.33 mole) OR Potassium hydroxide (0.34 mole) and Carbon disulfide (0.34 mole)

-

95% Ethanol (300 ml)

-

Water (45 ml)

-

Activated charcoal (Norit)

-

Acetic acid

-

-

Procedure:

-

A mixture of o-phenylenediamine, potassium ethyl xanthate (or potassium hydroxide and carbon disulfide), ethanol, and water is heated under reflux for 3 hours.

-

Activated charcoal is cautiously added, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated to 60-70°C, and warm water is added, followed by the addition of a solution of acetic acid in water with stirring.

-

The product, 2-mercaptobenzimidazole, crystallizes upon cooling.

-

The crystals are collected by filtration and dried.[1]

-

Synthesis of N-Substituted and S-Substituted Derivatives

The benzimidazolethione core offers two primary sites for derivatization: the nitrogen atoms of the imidazole ring and the sulfur atom of the thione group. Alkylation, acylation, and Mannich reactions are commonly employed to synthesize a diverse library of derivatives.

Experimental Protocol: S-Alkylation of 2-Mercaptobenzimidazole

-

Reactants:

-

2-Mercaptobenzimidazole (0.05 mol)

-

Alkyl halide (e.g., ethyl bromide) (0.05 mol)

-

Sodium hydroxide (0.05 mol)

-

Absolute ethanol

-

-

Procedure:

-

2-Mercaptobenzimidazole is dissolved in absolute ethanol containing sodium hydroxide.

-

The alkyl halide is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the product is precipitated, filtered, and recrystallized.[2]

-

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of benzimidazolethione derivatives.

Table 1: Antifungal Activity of Benzimidazolethione Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 1-Nonyl-1H-benzo[d]imidazole | Candida albicans | 6.25 | [3] |

| 1-Decyl-1H-benzo[d]imidazole | Candida albicans | 6.25 | [3] |

| Benzimidazole-1,2,4-triazole derivative 6b | Candida glabrata | 0.97 | [4] |

| Benzimidazole-1,2,4-triazole derivative 6i | Candida glabrata | 0.97 | [4] |

| Benzimidazole-1,2,4-triazole derivative 6j | Candida glabrata | 0.97 | [4] |

| Bisbenzimidazole derivative (specific structure) | Candida albicans | 0.975 - 15.6 | [5] |

Table 2: Antibacterial Activity of Benzimidazolethione Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2- and 1,2-substituted benzimidazole derivative | Staphylococcus aureus | 87.5 - 200 | [6] |

| Various benzimidazole derivatives | Enterococcus faecalis | 12.5 - 400 | [7] |

| Various benzimidazole derivatives | Staphylococcus aureus | 12.5 - 400 | [7] |

Table 3: Antithyroid Activity of Thionamide Drugs (IC50 for Thyroid Peroxidase Inhibition)

| Compound | Assay Conditions | IC50 | Reference |

| Methimazole (MMI) | Varies by study | Varies | [8] |

| Propylthiouracil (PTU) | Varies by study | Varies | [8] |

Table 4: Analgesic Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Analgesic Test | Dose | % Inhibition/Effect | Reference |

| Mannich base derivatives (1A-1J) | Hot Plate Test | Varies | Significant activity | [9] |

| Mannich base derivatives (1A-1J) | Tail Flick Test | Varies | Significant activity | [9] |

| Specific 2-mercaptobenzimidazole derivatives | Acetic acid-induced writhing | 200 mg/kg | Significant analgesia | [10] |

Key Signaling Pathways and Mechanisms of Action

Antithyroid Activity: Inhibition of Thyroid Peroxidase

The primary mechanism of action of antithyroid benzimidazolethione derivatives, such as methimazole, is the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones.

Caption: Mechanism of thyroid peroxidase inhibition by benzimidazolethione derivatives.

The process involves the following steps:

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine (I₂).

-

Iodination (Organification): The reactive iodine is incorporated into tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling: TPO then catalyzes the coupling of these iodotyrosines to form the thyroid hormones, triiodothyronine (T3) and thyroxine (T4), which remain attached to thyroglobulin.

Benzimidazolethione derivatives act as competitive inhibitors of TPO, preventing the oxidation of iodide and the subsequent iodination of thyroglobulin, thereby reducing the synthesis of thyroid hormones.[11]

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

-

Principle: The assay measures the peroxidase activity of TPO by monitoring the oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide (H₂O₂). The inhibition of this reaction by a test compound is quantified.

-

Materials:

-

TPO source (e.g., purified porcine or recombinant human TPO, or rat thyroid microsomes)

-

Assay buffer (e.g., potassium phosphate buffer)

-

Substrate (e.g., Amplex® UltraRed, guaiacol)

-

Hydrogen peroxide (H₂O₂)

-

Test compounds and positive control (e.g., propylthiouracil - PTU)

-

-

Procedure (using Amplex® UltraRed):

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a microplate, add the TPO enzyme, assay buffer, and the test compounds.

-

Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.[12][13][14][15][16]

-

Caption: Experimental workflow for the in vitro TPO inhibition assay.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many azole-containing compounds, including likely some benzimidazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Disruption of ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol intermediates. This alters the membrane's fluidity and permeability, ultimately inhibiting fungal growth.[17][18]

Analgesic Activity

The analgesic effects of benzimidazolethione derivatives are believed to be mediated through both central and peripheral mechanisms. While the precise signaling pathways are not fully elucidated for this specific class, they likely involve the modulation of inflammatory mediators and nociceptive signaling.

Experimental Protocol: Hot Plate Test for Analgesia

-

Principle: The hot plate test is a method to assess the response to thermal pain stimuli in animals, typically mice or rats. The latency to a nocifensive response (e.g., paw licking, jumping) is measured. An increase in this latency indicates an analgesic effect.

-

Apparatus: A hot plate apparatus with a precisely controlled surface temperature.

-

Procedure:

-

Acclimatize the animals to the testing environment.

-

Administer the test compound or a vehicle control to the animals.

-

At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C).

-

Start a timer and observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.

-

Record the time (latency) at which the first clear nocifensive response occurs.

-

A cut-off time is established to prevent tissue damage.

-

Compare the latencies of the treated groups with the control group to determine the analgesic effect.[9][19][20][21][22][23]

-

Conclusion

From its initial synthesis in the late 19th century, the benzimidazolethione scaffold has proven to be a remarkably versatile and enduring structure in both industrial and medicinal chemistry. Its journey from a laboratory curiosity to the core of essential antithyroid medications and a promising platform for the development of new antifungal and analgesic agents underscores its significance. The ability to readily derivatize the benzimidazolethione nucleus continues to provide a rich source of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of the historical context, synthetic methodologies, quantitative biological data, and key mechanisms of action of benzimidazolethione derivatives, offering a valuable resource for researchers dedicated to the advancement of drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 19. researchgate.net [researchgate.net]

- 20. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dol.inf.br [dol.inf.br]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

A Deep Dive into 5-Ethoxy-2-mercaptobenzimidazole: A Theoretical and Computational Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Ethoxy-2-mercaptobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the molecule's structural characteristics, spectroscopic properties, and potential biological activity through in-silico analysis, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a derivative of benzimidazole, featuring an ethoxy group at the 5th position and a mercapto group at the 2nd position of the benzimidazole core. The presence of these functional groups significantly influences its electronic properties and biological activity.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of the corresponding o-phenylenediamine with carbon disulfide.[1] Derivatives can then be synthesized through various reactions such as alkylation, acylation, and Schiff base formation.[2]

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole Derivatives (General Procedure):

A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide and ethanol. The mixture is refluxed for several hours, followed by cooling and acidification to precipitate the product. For derivatives of this compound, the starting material would be 4-ethoxy-1,2-phenylenediamine.

Spectroscopic Characterization:

The synthesized compounds are typically characterized by various spectroscopic techniques:

-

FT-IR Spectroscopy: To identify the functional groups present in the molecule. The spectra are usually recorded using KBr pellets.

-

NMR Spectroscopy (¹H and ¹³C): To determine the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms. DMSO-d₆ is a common solvent for NMR analysis of these compounds.[2]

-

UV-Vis Spectroscopy: To study the electronic transitions within the molecule.

Theoretical and Computational Studies

Computational chemistry provides a powerful tool for understanding the structural and electronic properties of molecules like this compound, complementing experimental data and guiding further research. Density Functional Theory (DFT) is a widely used method for these studies.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: A general workflow for computational studies.

Data Presentation

Table 1: Representative Calculated Vibrational Frequencies (cm⁻¹) for Benzimidazole Derivatives

| Vibrational Mode | Representative Calculated Frequency (cm⁻¹) |

| N-H stretch | 3400 - 3500 |

| C-H (aromatic) stretch | 3000 - 3100 |

| C=N stretch | 1600 - 1650 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-O-C stretch | 1200 - 1300 |

| C-S stretch | 600 - 700 |

Note: These are approximate ranges based on studies of similar molecules.[3]

Table 2: Representative Calculated Electronic Properties for Benzimidazole Derivatives

| Property | Representative Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV |

| Dipole Moment | ~ 3.0 - 4.0 Debye |

Note: These values are illustrative and can vary based on the specific substituents and computational methods used.[4]

Molecular Docking and Potential Biological Activity

Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a target protein. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[5]

Potential Signaling Pathway Inhibition